4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
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Overview
Description
4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a benzylthio group, and a cyclopropylbenzamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the quinazolinone core.
Attachment of the Cyclopropylbenzamide Moiety: The final step involves the coupling of the quinazolinone derivative with cyclopropylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinones
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in disease pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to interact with kinase enzymes, inhibiting their activity and thereby modulating signaling pathways involved in cell proliferation and survival. The benzylthio group and cyclopropylbenzamide moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and have been studied for their biological activities.
Benzylthio derivatives: Compounds with a benzylthio group are known for their antimicrobial and anticancer properties.
Cyclopropylbenzamide derivatives: These compounds are explored for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is unique due to the combination of its structural features, which contribute to its diverse biological activities. The presence of the quinazolinone core, benzylthio group, and cyclopropylbenzamide moiety provides a unique scaffold for the development of new therapeutic agents with improved efficacy and specificity.
Properties
IUPAC Name |
4-[(2-benzylsulfanyl-4-oxoquinazolin-3-yl)methyl]-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c30-24(27-21-14-15-21)20-12-10-18(11-13-20)16-29-25(31)22-8-4-5-9-23(22)28-26(29)32-17-19-6-2-1-3-7-19/h1-13,21H,14-17H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKVVOCQMUJRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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